molecular formula C13H8FN B12556612 10-Fluorobenzo[f]quinoline CAS No. 163275-67-0

10-Fluorobenzo[f]quinoline

Cat. No.: B12556612
CAS No.: 163275-67-0
M. Wt: 197.21 g/mol
InChI Key: SVLCSORBWPAQML-UHFFFAOYSA-N
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Description

10-Fluorobenzo[f]quinoline is a fluorinated derivative of benzo[f]quinoline, an aza-polynuclear aromatic nitrogen heterocycle. This compound is known for its unique properties, including blue-emitting fluorescence due to its extended π-π conjugation. The incorporation of a fluorine atom enhances its chemical and biological activities, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Fluorobenzo[f]quinoline can be achieved through several methods:

    Palladium-Mediated Fluorination: This method involves the use of palladium catalysts to introduce the fluorine atom into the aromatic ring.

    Cyclization and Cycloaddition Reactions: These reactions involve the formation of the quinoline ring system through the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production of this compound often utilizes scalable synthetic routes such as palladium-catalyzed cross-coupling reactions. These methods are preferred due to their efficiency, selectivity, and ability to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 10-Fluorobenzo[f]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

10-Fluorobenzo[f]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Fluorobenzo[f]quinoline involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the activity of enzymes by binding to their active sites, leading to the disruption of essential biochemical pathways. In the case of antibacterial activity, it targets bacterial DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death .

Comparison with Similar Compounds

Uniqueness: 10-Fluorobenzo[f]quinoline is unique due to its specific substitution pattern, which imparts distinct electronic and fluorescence properties. The presence of the fluorine atom enhances its biological activity and makes it a valuable compound for various applications .

Properties

CAS No.

163275-67-0

Molecular Formula

C13H8FN

Molecular Weight

197.21 g/mol

IUPAC Name

10-fluorobenzo[f]quinoline

InChI

InChI=1S/C13H8FN/c14-11-5-1-3-9-6-7-12-10(13(9)11)4-2-8-15-12/h1-8H

InChI Key

SVLCSORBWPAQML-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)N=CC=C3)C(=C1)F

Origin of Product

United States

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